An In-depth Technical Guide to 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacological properties to drug candidates.[1] As a five-membered nitrogen-containing heterocycle, its non-planar, sp3-hybridized nature allows for a thorough exploration of pharmacophore space, contributing to the stereochemistry and three-dimensional complexity of molecules.[1] This can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[2] The pyrrolidinone (or 2-oxopyrrolidine) moiety, a derivative of pyrrolidine, is a key structural feature in a wide array of biologically active compounds, including those with antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[3][4] This guide focuses on a specific derivative, 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid, providing a comprehensive overview of its chemical structure, properties, and a detailed protocol for its synthesis.
Chemical Structure and Properties
1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid is a derivative of pyroglutamic acid, also known as 5-oxoproline.[5] It features a long, fourteen-carbon alkyl chain (tetradecyl) attached to the nitrogen atom of the pyroglutamic acid core. This long alkyl chain imparts significant lipophilicity to the molecule, which can influence its solubility, membrane permeability, and potential biological interactions.
IUPAC Name: 1-tetradecyl-5-oxopyrrolidine-3-carboxylic acid[6] Synonyms: 1-Tetradecyl-5-oxo-3-pyrrolidinecarboxylic acid[6] CAS Number: 10054-22-5[6] Molecular Formula: C19H35NO3[6]
Physicochemical Properties
A summary of the key physicochemical properties of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid is presented in the table below. It is important to note that while some properties are experimentally determined, others may be predicted based on its structure.
| Property | Value | Source |
| Molecular Weight | 325.48 g/mol | [6] |
| Appearance | Not Available | [6] |
| Storage | 2-8°C Refrigerator | [6] |
Synthesis of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid
A common and effective method for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is the Michael addition reaction of a primary amine to itaconic acid, followed by an intramolecular cyclization.[7] This approach is widely applicable for the synthesis of a variety of N-substituted pyroglutamic acid derivatives.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid.
Step-by-Step Experimental Protocol
This protocol describes a general procedure for the synthesis of 1-alkyl-5-oxopyrrolidine-3-carboxylic acids, which can be specifically applied to the synthesis of the title compound.
Materials:
-
Itaconic acid
-
Tetradecylamine
-
Water (or a suitable solvent like ethanol)
-
Hydrochloric acid (for workup, if necessary)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine itaconic acid (1.0 eq) and tetradecylamine (1.0 eq).
-
Solvent Addition: Add water (or another suitable solvent) to the flask to create a slurry or solution. The choice of solvent can influence reaction time and workup.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Isolation: If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the pure 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid.
-
Drying: Dry the purified product under vacuum.
Characterization
The structure of the synthesized 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidinone ring protons, typically in the range of 2.5-4.0 ppm.[8] The long tetradecyl chain will exhibit a prominent multiplet for the methylene (-CH2-) protons and a triplet for the terminal methyl (-CH3) group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the lactam and the carboxylic acid, typically above 170 ppm.[8] The carbons of the pyrrolidinone ring will appear in the aliphatic region, and the numerous carbons of the tetradecyl chain will be clustered in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
-
A broad O-H stretching band for the carboxylic acid is expected in the region of 3300-2500 cm⁻¹.[2]
-
A strong C=O stretching band for the carboxylic acid will be observed around 1700-1725 cm⁻¹.[2]
-
The C=O stretching of the lactam (amide) will appear around 1650-1690 cm⁻¹.
-
C-H stretching bands from the alkyl chain will be visible around 2850-2960 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) or a protonated molecule ([M+H]+) corresponding to a mass of approximately 325.48 Da should be observed.
Potential Applications and Field-Proven Insights
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been reported to exhibit:
-
Antimicrobial and Anticancer Activity: Various studies have demonstrated that modifications of the 5-oxopyrrolidine-3-carboxylic acid scaffold can lead to compounds with potent activity against cancer cell lines and various bacterial strains.[9]
-
Anti-inflammatory Activity: Some derivatives have shown promise as anti-inflammatory agents.[10]
-
Analgesic and Antihypoxic Effects: The nature of the substituent at the 1-position has been shown to influence the analgesic and antihypoxic properties of these compounds.[7]
The long N-alkyl chain in 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid suggests that it could be explored for applications where interaction with lipid bilayers is important, such as in the development of novel drug delivery systems or as a modulator of membrane-bound proteins.
Conclusion
1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid is a fascinating molecule that combines the biologically relevant pyroglutamic acid core with a long lipophilic alkyl chain. Its synthesis is achievable through well-established chemical routes, and its structure can be readily confirmed by standard analytical methods. While its specific biological profile remains to be fully elucidated, the known activities of related compounds suggest that it holds potential for further investigation in various areas of drug discovery and development. This guide provides a solid foundation for researchers and scientists interested in exploring the chemistry and potential applications of this and similar N-alkylated pyroglutamic acid derivatives.
References
-
Lenci, E., & Trabocchi, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.[1]
-
Al-Ghorbani, M., & Al-Amiery, A. A. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Retrieved from [Link]3]
-
Pharmaffiliates. (n.d.). 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]6]
-
Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892.[4]
-
PubChem. (n.d.). 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]]
-
Ivashchenko, A. V., et al. (2021). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal, 55(3), 245-247.[7]
-
Gapanova, I., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Molecules, 27(15), 5039.[9]
-
Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062.[10]
-
Tumosienė, I., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639.[8]
Sources
- 1. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 8. 5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID(7268-43-1) 1H NMR spectrum [chemicalbook.com]
- 9. 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid | C17H31NO3 | CID 111996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
